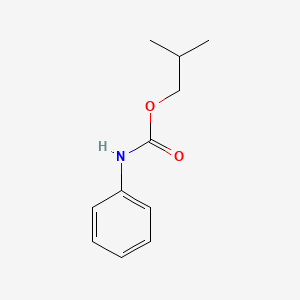

Isobutyl phenylcarbamate

CAS No.: 2291-80-7

Cat. No.: VC19745028

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2291-80-7 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 2-methylpropyl N-phenylcarbamate |

| Standard InChI | InChI=1S/C11H15NO2/c1-9(2)8-14-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

| Standard InChI Key | ULLHJKVIRXQCJN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC(=O)NC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Isobutyl phenylcarbamate (C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>) is an organic compound comprising a phenyl group linked to a carbamate ester functional group, which is further substituted with an isobutyl moiety. The carbamate group (-OCONH-) bridges the aromatic phenyl ring and the branched alkyl chain, conferring unique steric and electronic properties.

Molecular Formula and Weight

The molecular formula of isobutyl phenylcarbamate is C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>, yielding a molecular weight of 193.24 g/mol. Comparatively, its derivative, isobutyl (4-(hydroxymethyl)phenyl)carbamate (C<sub>12</sub>H<sub>17</sub>NO<sub>3</sub>), exhibits a molecular weight of 223.27 g/mol due to the additional hydroxymethyl substituent on the phenyl ring.

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous carbamates reveals characteristic absorption bands:

-

N-H Stretch: 3300–3200 cm<sup>-1</sup> (broad, medium intensity) .

-

C-O-C Asymmetric Stretch: 1250–1150 cm<sup>-1</sup> .

Nuclear magnetic resonance (NMR) data for related compounds, such as isobutyl (4-hydroxyphenyl)carbamate, show phenyl proton resonances at δ 6.8–7.6 ppm and isobutyl methyl groups at δ 0.9–1.1 ppm.

Synthesis and Derivative Formation

Carbamate Synthesis Strategies

Isobutyl phenylcarbamate is typically synthesized via the reaction of phenyl isocyanate with isobutanol under anhydrous conditions:

This exothermic reaction requires temperature control (0–5°C) to prevent side reactions .

Derivatives and Modifications

Structural analogs, such as isobutyl (4-(hydroxymethyl)phenyl)carbamate, are synthesized by introducing substituents to the phenyl ring prior to carbamate formation. For example, hydroxymethylation of the phenyl group using paraformaldehyde under acidic conditions yields the 4-hydroxymethyl intermediate, which is subsequently reacted with isobutyl chloroformate.

Table 1: Physicochemical Properties of Isobutyl Phenylcarbamate and Derivatives

| Property | Isobutyl Phenylcarbamate | Isobutyl (4-(hydroxymethyl)phenyl)carbamate |

|---|---|---|

| Molecular Formula | C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub> | C<sub>12</sub>H<sub>17</sub>NO<sub>3</sub> |

| Molecular Weight (g/mol) | 193.24 | 223.27 |

| Melting Point (°C) | Not reported | 204–206 |

| Solubility | Low in water | Soluble in DMSO, PEG300 |

Research Applications and Biological Activity

Antimitotic Effects in Model Organisms

Although direct studies on isobutyl phenylcarbamate are scarce, structurally related carbamates like isopropyl N-phenylcarbamate (IPC) demonstrate microtubule-disrupting activity. In the green alga Oedogonium cardiacum, IPC (5.5 × 10<sup>−4</sup> M) inhibits microtubule polymerization, leading to aberrant mitotic spindle and phycoplast formation . This suggests that isobutyl phenylcarbamate may similarly interfere with cytoskeletal dynamics, warranting further investigation.

Nematicidal Activity

Carbamate derivatives, such as 4-[3-(4-chlorophenyl)prop-2-enoyl]phenyl phenylcarbamate, exhibit significant activity against root-knot nematodes (Meloidogyne javanica), with LC<sub>50</sub> values <100 ppm . The isobutyl moiety’s lipophilicity may enhance membrane permeability, potentiating such effects in isobutyl phenylcarbamate derivatives.

Future Directions and Challenges

Expanding Biological Screening

The antimitotic and nematicidal activities observed in related carbamates highlight the need for targeted studies on isobutyl phenylcarbamate. Assays using human cancer cell lines (e.g., HeLa) or plant pathogens could elucidate its therapeutic potential.

Synthetic Methodology Development

Innovative routes, such as enzymatic carbamate synthesis or flow chemistry approaches, could improve yield and sustainability. Catalytic systems using lipases or immobilized metal complexes may reduce reliance on toxic isocyanates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume